molecular formula C10H10ClN3O2 B1471176 Methyl 2-azido-3-(4-chlorophenyl)propanoate CAS No. 1461705-52-1

Methyl 2-azido-3-(4-chlorophenyl)propanoate

Cat. No.: B1471176
CAS No.: 1461705-52-1
M. Wt: 239.66 g/mol
InChI Key: QOGVQNIPJNZCCU-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10ClN3O2 It is a derivative of propanoic acid, featuring an azido group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-3-(4-chlorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromo-3-(4-chlorophenyl)propanoate with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions involving the azido group.

Scientific Research Applications

Methyl 2-azido-3-(4-chlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-azido-3-(4-chlorophenyl)propanoate depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-3-(4-chlorophenyl)propanoate: A precursor in the synthesis of methyl 2-azido-3-(4-chlorophenyl)propanoate.

    Methyl 2-amino-3-(4-chlorophenyl)propanoate: A reduction product of this compound.

    Methyl 2-(4-chlorophenoxy)propanoate: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in a variety of chemical transformations. This compound’s versatility in forming triazoles through cycloaddition reactions makes it particularly valuable in bioconjugation and materials science.

Properties

IUPAC Name

methyl 2-azido-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-16-10(15)9(13-14-12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGVQNIPJNZCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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